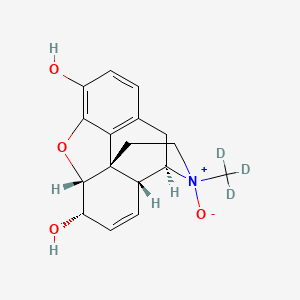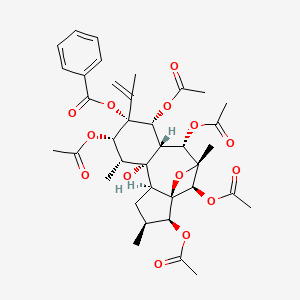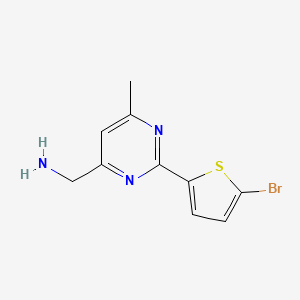
3-Iodo-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by iodine and trifluoromethoxy groups, respectively. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For example, 3-iodopyridine can be synthesized by halogenating pyridine with iodine at the third position . The trifluoromethoxy group can then be introduced using various fluorinating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of 3-Iodo-2-(trifluoromethoxy)pyridine often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Iodo-2-(trifluoromethoxy)pyridine exerts its effects is primarily through its reactivity in chemical reactions. The iodine and trifluoromethoxy groups influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles . The compound can interact with various molecular targets, depending on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the trifluoromethoxy group, making it less reactive in certain types of reactions.
2-Iodo-3-(trifluoromethoxy)pyridine: An isomer with the iodine and trifluoromethoxy groups at different positions, leading to different reactivity and applications.
3-Fluoro-2-iodopyridine: Contains a fluorine atom instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct electronic and steric properties to the molecule. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C6H3F3INO |
|---|---|
Molekulargewicht |
288.99 g/mol |
IUPAC-Name |
3-iodo-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H |
InChI-Schlüssel |
KLPVLUKYOFCVSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)

![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)


